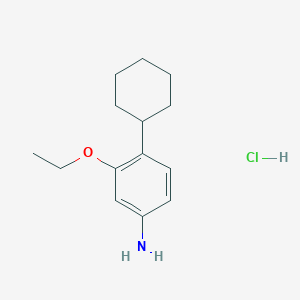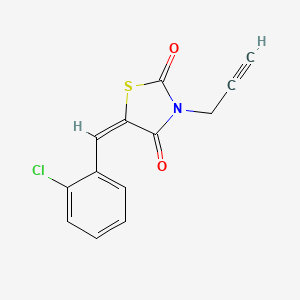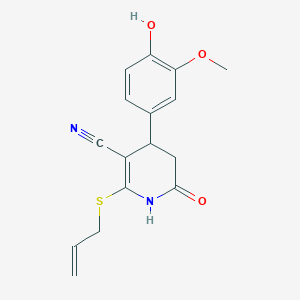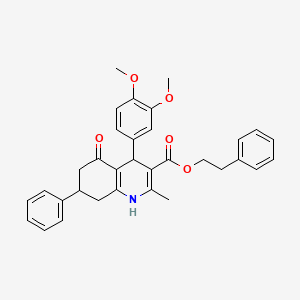![molecular formula C19H21N5O B4910918 5-[Benzyl(methyl)amino]-2-[(4,6-dimethylpyrimidin-2-yl)methyl]pyridazin-3-one](/img/structure/B4910918.png)
5-[Benzyl(methyl)amino]-2-[(4,6-dimethylpyrimidin-2-yl)methyl]pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[Benzyl(methyl)amino]-2-[(4,6-dimethylpyrimidin-2-yl)methyl]pyridazin-3-one is a complex organic compound with a unique structure that combines a pyridazinone core with benzyl, methyl, and dimethylpyrimidinyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Benzyl(methyl)amino]-2-[(4,6-dimethylpyrimidin-2-yl)methyl]pyridazin-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the benzyl and methyl groups through nucleophilic substitution reactions. The dimethylpyrimidinyl group is then added using a coupling reaction, often facilitated by a palladium catalyst under inert conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-[Benzyl(methyl)amino]-2-[(4,6-dimethylpyrimidin-2-yl)methyl]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides (R-X) and bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
5-[Benzyl(methyl)amino]-2-[(4,6-dimethylpyrimidin-2-yl)methyl]pyridazin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[Benzyl(methyl)amino]-2-[(4,6-dimethylpyrimidin-2-yl)methyl]pyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-[Benzyl(methyl)amino]-2-[(4,6-dimethylpyrimidin-2-yl)methyl]pyridazin-3-one: shares structural similarities with other pyridazinone derivatives and pyrimidine-containing compounds.
Pyridazinone derivatives: These compounds have a similar core structure but may differ in the substituents attached to the ring.
Pyrimidine-containing compounds: These compounds contain the pyrimidine ring but may have different functional groups attached.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
5-[benzyl(methyl)amino]-2-[(4,6-dimethylpyrimidin-2-yl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-14-9-15(2)22-18(21-14)13-24-19(25)10-17(11-20-24)23(3)12-16-7-5-4-6-8-16/h4-11H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARMIYBSRADSEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CN2C(=O)C=C(C=N2)N(C)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-2-propenethioamide](/img/structure/B4910841.png)
![2-(2-phenoxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4910848.png)


![2-methyl-N-[3-(4-nitrophenoxy)propyl]propan-2-amine](/img/structure/B4910869.png)
![1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4910892.png)
![2-[[4-[(2-Bromophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol;oxalic acid](/img/structure/B4910897.png)

![2-[(4-ALLYL-5-CYCLOHEXYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B4910911.png)

![N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-nitrobenzamide](/img/structure/B4910924.png)
![1-Ethyl-3-[[3-[(ethylcarbamothioylamino)methyl]-1-adamantyl]methyl]thiourea](/img/structure/B4910930.png)

